BenchChemオンラインストアへようこそ!

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one

Lipophilicity Drug-likeness Physicochemical profiling

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one (CAS 385400-72-6) is a 1-sulfonyl-1,4-diazepan-5-one derivative characterized by a seven-membered 1,4-diazepane ring bearing a ketone at position 5 and a 4-chlorophenylsulfonyl group at position Its molecular formula is C11H13ClN2O3S with a molecular weight of 288.75 g/mol. The compound belongs to a class of heterocyclic building blocks synthesized via Ugi multicomponent reaction followed by intramolecular nucleophilic substitution, as described by Banfi et al.

Molecular Formula C11H13ClN2O3S
Molecular Weight 288.75 g/mol
Cat. No. B14904691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one
Molecular FormulaC11H13ClN2O3S
Molecular Weight288.75 g/mol
Structural Identifiers
SMILESC1CN(CCNC1=O)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H13ClN2O3S/c12-9-1-3-10(4-2-9)18(16,17)14-7-5-11(15)13-6-8-14/h1-4H,5-8H2,(H,13,15)
InChIKeyIKMFAYJPQXCNCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>43.3 [ug/mL] (The mean of the results at pH 7.4)

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one: Chemical Class and Core Characteristics for Informed Procurement


1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one (CAS 385400-72-6) is a 1-sulfonyl-1,4-diazepan-5-one derivative characterized by a seven-membered 1,4-diazepane ring bearing a ketone at position 5 and a 4-chlorophenylsulfonyl group at position 1. Its molecular formula is C11H13ClN2O3S with a molecular weight of 288.75 g/mol . The compound belongs to a class of heterocyclic building blocks synthesized via Ugi multicomponent reaction followed by intramolecular nucleophilic substitution, as described by Banfi et al. (2007) [1]. The presence of the ketone carbonyl distinguishes it from the fully reduced 1-sulfonyl-1,4-diazepane analogs, imparting distinct physicochemical and synthetic utility profiles relevant to medicinal chemistry and drug discovery campaigns.

Why 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one Cannot Be Replaced by Generic 1-Sulfonyl-1,4-diazepane Analogs


Substituting 1-((4-chlorophenyl)sulfonyl)-1,4-diazepan-5-one with a generic 1-sulfonyl-1,4-diazepane or an alternative aryl sulfonyl diazepanone introduces measurable shifts in physicochemical properties that directly impact downstream synthetic tractability, biological permeability, and pharmacokinetic profiles. The C5 ketone in the target compound reduces LogP by approximately 1.8 units relative to the fully reduced 1-[(4-chlorophenyl)sulfonyl]-1,4-diazepane, while increasing topological polar surface area (TPSA) by over 8 Ų . These differences are not cosmetic; they alter solubility, membrane permeability, and hydrogen-bonding capacity in ways that cannot be recapitulated by simply changing the aryl substituent on a reduced diazepane scaffold. The quantitative evidence below demonstrates that each structural feature—the ketone, the 4-chlorophenyl group, and the sulfonyl linker—contributes independently to a property profile that makes this compound a non-interchangeable building block.

Quantitative Differentiation Evidence for 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one Against Closest Analogs


Lipophilicity Modulation: LogP Reduction of ~1.8 Units Versus Reduced 1-[(4-Chlorophenyl)sulfonyl]-1,4-diazepane

The target compound exhibits a calculated LogP of 0.85, compared to 2.67 for the fully reduced analog 1-[(4-chlorophenyl)sulfonyl]-1,4-diazepane, representing a 1.82-unit reduction driven by the presence of the C5 ketone . This places the target compound closer to the optimal oral drug-likeness range (LogP 0–3), whereas the reduced analog approaches the upper limit and may exhibit excessive lipophilicity. The 4-nitro analog 1-[(4-nitrophenyl)sulfonyl]-1,4-diazepan-5-one has a LogP of 0.45, even lower but with a substantially larger TPSA of 109.6 Ų, which may compromise membrane permeability .

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area Differentiation: TPSA of 66.48 Ų Provides a Middle Ground Between Reduced and Nitro Analogs

The target compound has a topological polar surface area (TPSA) of 66.48 Ų, which is 8.69 Ų higher than that of the reduced 1-[(4-chlorophenyl)sulfonyl]-1,4-diazepane (PSA 57.79 Ų) due to the additional carbonyl oxygen contributing hydrogen bond acceptor capacity . The 4-nitro analog has a substantially higher TPSA of 109.6 Ų, which exceeds the commonly accepted threshold of 90 Ų for oral CNS drug penetration . The target compound's TPSA thus occupies a potentially advantageous middle ground: it is polar enough to improve aqueous solubility relative to the reduced form, yet low enough to maintain reasonable membrane permeability compared to the nitro analog.

Polar surface area Permeability Bioavailability

Synthetic Utility: C5 Ketone as a Functional Handle Not Present in Reduced 1-Sulfonyl-1,4-diazepane Analogs

The C5 ketone in 1-((4-chlorophenyl)sulfonyl)-1,4-diazepan-5-one provides a reactive site for late-stage diversification—including reductive amination, Grignard addition, oxime formation, and enolate alkylation—that is absent in the fully reduced 1-[(4-chlorophenyl)sulfonyl]-1,4-diazepane [1]. The JOC paper by Banfi et al. (2007) demonstrates that aliphatic 1-sulfonyl-1,4-diazepan-5-ones of type 2 can be synthesized via Ugi multicomponent reaction followed by sulfuryl diimidazole-mediated cyclization, enabling modular incorporation of diverse substituents at multiple positions [1]. The ketone also participates in establishing the diazepane ring's chair conformation, which has been structurally characterized in related 2,7-bis(4-chlorophenyl)-1,4-diazepan-5-one derivatives via X-ray crystallography [2].

Synthetic handle Late-stage functionalization Diversity-oriented synthesis

Chymase Inhibitor Pharmacophore: 4-Chlorophenylsulfonyl Group as a Key Determinant of Sub-Nanomolar Potency

The 4-chlorophenylsulfonyl motif present in the target compound is a critical pharmacophoric element identified in potent human chymase inhibitors. Tanaka et al. (2007) reported that (6S)-6-(5-chloro-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]-1,4-diazepane-2,5-dione achieves an IC50 of 0.027 μM against human chymase, establishing the 4-chlorophenylsulfonyl-1,4-diazepane scaffold as a validated inhibitory chemotype [1]. The target compound, bearing the same 4-chlorophenylsulfonyl group on a 1,4-diazepan-5-one core, represents the unsubstituted parent scaffold from which more elaborated inhibitors can be constructed. This contrasts with the 4-methoxy analog (CAS 342779-23-1, MW 284.33), which replaces the electron-withdrawing chlorine with an electron-donating methoxy group and may exhibit altered binding characteristics .

Chymase inhibition Pharmacophore Structure-activity relationship

CCR2 Antagonist Scaffold: 1,4-Diazepan-5-one Core as a Privileged Structure in Chemokine Receptor Modulation

The 1,4-diazepan-5-one core is explicitly claimed as a chemical class (O=C1CCNCCN1) in patent US7632829 (Hoffmann-La Roche, 2009) describing CCR2 receptor antagonists, with some antagonist activity also at CCR-3 and CCR-5 [1]. The patent describes 129 instances of the 1,4-diazepan-5-one chemical class, establishing it as a privileged scaffold for chemokine receptor modulation. The target compound, bearing the 4-chlorophenylsulfonyl group at N1, represents a specific embodiment within this broader antagonist class. BindingDB records indicate that related N-sulfonyl 1,4-diazepane derivatives exhibit CCR2 antagonist activity with Kd values in the low micromolar range (e.g., 1.58 μM) in human whole blood assays [2].

CCR2 antagonist Chemokine receptor Inflammation

Best-Fit Research and Industrial Application Scenarios for 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one


Medicinal Chemistry Hit-to-Lead: Chymase Inhibitor SAR Exploration

Research groups pursuing human chymase inhibitors can use 1-((4-chlorophenyl)sulfonyl)-1,4-diazepan-5-one as the core scaffold for systematic SAR exploration. The 4-chlorophenylsulfonyl pharmacophore has been validated in a potent inhibitor (IC50 = 0.027 μM) [1]. The target compound provides the unsubstituted parent scaffold, allowing teams to independently explore C6 and N4 substitution patterns without committing to the specific 6-(5-chloro-2-methoxybenzyl) substitution of the literature compound. The C5 ketone additionally offers a synthetic handle for further diversification through reductive amination or nucleophilic addition, enabling scaffold hopping strategies.

Parallel Library Synthesis for Chemokine Receptor Antagonist Screening

The 1,4-diazepan-5-one core is explicitly claimed as a CCR2 antagonist scaffold with 129 instances in patent US7632829 [2]. The target compound, bearing the 4-chlorophenylsulfonyl group at N1, is an ideal starting point for parallel library synthesis targeting CCR2, CCR3, and CCR5 receptors. Its intermediate LogP (0.85) and TPSA (66.48 Ų) place it within favorable drug-likeness parameters for lead optimization . The free NH at position 4 enables rapid diversification via N-alkylation, N-acylation, or N-sulfonylation, while the ketone at C5 provides a secondary diversification point.

Physicochemical Property Benchmarking in Drug Discovery Education and Assay Development

Due to its well-defined and intermediate physicochemical profile—LogP 0.85, TPSA 66.48 Ų, 3 HBA, 1 HBD, 2 rotatable bonds —the target compound serves as an excellent reference standard for training sets in computational ADME models, HPLC logP calibration, and PAMPA permeability assay validation. Its properties contrast sharply with the reduced analog (LogP 2.67, TPSA 57.79) and the 4-nitro analog (LogP 0.45, TPSA 109.6), making it a useful comparator in structure-property relationship (SPR) studies .

Synthetic Methodology Development: Ugi Multicomponent Reaction Optimization

The Banfi et al. (2007) JOC paper describes the synthesis of 1-sulfonyl-1,4-diazepan-5-ones via Ugi multicomponent reaction followed by sulfuryl diimidazole-mediated cyclization [3]. Researchers developing new multicomponent reaction methodologies can use 1-((4-chlorophenyl)sulfonyl)-1,4-diazepan-5-one as a benchmark substrate for reaction optimization, yield comparison, and mechanistic studies. Its commercial availability at 98% purity ensures reproducibility across laboratories.

Quote Request

Request a Quote for 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.